molecular formula C10H10N2O4 B047853 Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester CAS No. 65305-80-8

Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester

Cat. No. B047853
CAS RN: 65305-80-8
M. Wt: 222.2 g/mol
InChI Key: WPXRJHCUCBBBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester, commonly known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties and potential applications. DCE is a highly reactive molecule that is widely used in the field of organic chemistry for its ability to undergo various chemical reactions.

Mechanism Of Action

The mechanism of action of DCE is not well understood, but it is believed to act as an electron acceptor due to the presence of the dicyanomethylene group. DCE is known to undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DCE. However, it has been reported that DCE exhibits low toxicity and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of DCE is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, the high reactivity of DCE can also be a limitation as it can lead to unwanted side reactions. Additionally, DCE is highly sensitive to air and moisture, which can affect its purity and reactivity.

Future Directions

There are several future directions for the research on DCE, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. One potential application of DCE is in the development of new fluorescent probes for the detection of metal ions. Additionally, the use of DCE in the synthesis of new organic compounds with potential biological activity is an area of interest for future research.

Synthesis Methods

The synthesis of DCE involves the reaction between diethyl malonate and malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via the Michael addition mechanism, resulting in the formation of DCE. The purity of DCE can be enhanced by recrystallization from ethanol.

Scientific Research Applications

DCE has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. DCE is commonly used as a building block for the synthesis of various organic compounds, such as pyridine derivatives, benzimidazole derivatives, and quinoline derivatives. DCE has also been used as a dye sensitizer in solar cells and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

65305-80-8

Product Name

Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester

Molecular Formula

C10H10N2O4

Molecular Weight

222.2 g/mol

IUPAC Name

diethyl 2-(dicyanomethylidene)propanedioate

InChI

InChI=1S/C10H10N2O4/c1-3-15-9(13)8(7(5-11)6-12)10(14)16-4-2/h3-4H2,1-2H3

InChI Key

WPXRJHCUCBBBDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C#N)C#N)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=C(C#N)C#N)C(=O)OCC

synonyms

diethyl (dicyanomethylidene)propanedioate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.